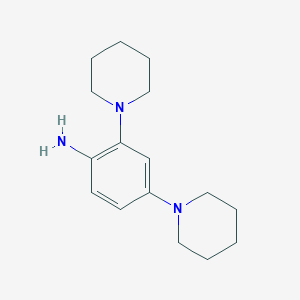
2,4-Di(piperidin-1-yl)aniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4-Di(piperidin-1-yl)aniline is a useful research compound. Its molecular formula is C16H25N3 and its molecular weight is 259.397. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
2,4-Di(piperidin-1-yl)aniline is a piperidine derivative that has garnered attention for its potential biological activities, particularly in pharmacological applications. This compound is characterized by its unique structure, which includes two piperidine rings attached to an aniline core, contributing to its diverse biological properties.
Chemical Structure and Properties
The molecular formula of this compound is C11H16N2. The piperidine rings enhance the compound's solubility and reactivity, making it a suitable candidate for various biological applications.
Piperidine derivatives, including this compound, are known for their interaction with various biological targets:
- Enzyme Inhibition : Many piperidine compounds act as inhibitors of enzymes such as acetylcholinesterase (AChE), which is significant in neuropharmacology .
- Cellular Pathways : These compounds can influence cellular signaling pathways, particularly those involved in cell proliferation and apoptosis. For instance, they have been shown to modulate the activity of CDC42, a protein involved in cell cycle regulation .
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against various bacterial strains. A study highlighted its effectiveness against Gram-positive and Gram-negative bacteria, suggesting potential applications in treating infections.
Anticancer Activity
The compound has also been investigated for its anticancer properties. In vitro studies demonstrated that it inhibits the growth of cancer cell lines by inducing apoptosis and disrupting cell cycle progression. The mechanism involves the modulation of key signaling pathways associated with tumor growth .
Study 1: Antimicrobial Efficacy
In a controlled laboratory setting, this compound was tested against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined to be 32 µg/mL for S. aureus and 64 µg/mL for E. coli, indicating strong antimicrobial potential.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
Study 2: Anticancer Activity
In another study focusing on cancer cell lines (e.g., MCF-7 breast cancer cells), treatment with varying concentrations of this compound resulted in a dose-dependent decrease in cell viability. The IC50 was calculated to be approximately 15 µM.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 15 |
Research Findings
Recent literature reviews have summarized the pharmacological profiles of piperidine derivatives. Key findings include:
- Neuroprotective Effects : Compounds similar to this compound have shown promise in treating neurodegenerative diseases by inhibiting AChE and enhancing cholinergic signaling .
- Potential for Drug Development : The unique structural features of this compound make it a candidate for further development as a therapeutic agent targeting various diseases .
属性
IUPAC Name |
2,4-di(piperidin-1-yl)aniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N3/c17-15-8-7-14(18-9-3-1-4-10-18)13-16(15)19-11-5-2-6-12-19/h7-8,13H,1-6,9-12,17H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHRDROHURUMVLJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=CC(=C(C=C2)N)N3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














